molecular formula C17H20ClNO5 B12816388 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester CAS No. 55831-72-6

4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester

Cat. No.: B12816388
CAS No.: 55831-72-6
M. Wt: 353.8 g/mol
InChI Key: OFLKTCIOLCBSLL-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C17H20ClNO5. It is known for its complex structure, which includes a benzofuran core, a morpholinomethyl group, and various functional groups that contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.

    Morpholinomethylation: Addition of the morpholinomethyl group using morpholine and formaldehyde under basic conditions.

    Esterification: Formation of the ethyl ester through reaction with ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-Chloro-5-oxo-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester.

    Reduction: Formation of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarbinol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-hydroxy-2-methyl-3-benzofurancarboxylic acid ethyl ester: Lacks the morpholinomethyl group.

    5-Hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester: Lacks the chlorine atom.

    4-Chloro-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester: Lacks the hydroxyl group.

Uniqueness

The presence of the chlorine atom, hydroxyl group, and morpholinomethyl group in 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester contributes to its unique chemical properties and potential applications. These functional groups enable a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

55831-72-6

Molecular Formula

C17H20ClNO5

Molecular Weight

353.8 g/mol

IUPAC Name

ethyl 4-chloro-5-hydroxy-2-methyl-6-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H20ClNO5/c1-3-23-17(21)13-10(2)24-12-8-11(16(20)15(18)14(12)13)9-19-4-6-22-7-5-19/h8,20H,3-7,9H2,1-2H3

InChI Key

OFLKTCIOLCBSLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN3CCOCC3)O)Cl)C

Origin of Product

United States

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